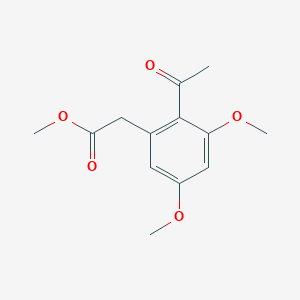

Methyl 2-(2-acetyl-3,5-dimethoxyphenyl)acetate

描述

Methyl 2-(2-acetyl-3,5-dimethoxyphenyl)acetate is an organic compound with the molecular formula C13H16O5 It is a derivative of phenylacetate, characterized by the presence of acetyl and methoxy groups on the aromatic ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-acetyl-3,5-dimethoxyphenyl)acetate typically involves the esterification of 2-(2-acetyl-3,5-dimethoxyphenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.

化学反应分析

Types of Reactions

Methyl 2-(2-acetyl-3,5-dimethoxyphenyl)acetate can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: 2-(2-carboxy-3,5-dimethoxyphenyl)acetic acid.

Reduction: 2-(2-hydroxy-3,5-dimethoxyphenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemistry

In the field of chemistry, Methyl 2-(2-acetyl-3,5-dimethoxyphenyl)acetate serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile compound for developing new materials and chemicals.

Table 1: Summary of Chemical Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to carboxylic acids or ketones | Potassium permanganate, Chromium trioxide |

| Reduction | Converts acetyl group to alcohol | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Methoxy groups can be replaced with other functional groups | Halogens or nucleophiles |

Biology

Biologically, this compound has been studied for its potential interactions with biomolecules. Research indicates that it may exhibit antimicrobial properties against various bacterial strains. For example, studies have shown that derivatives of similar compounds display significant activity against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus, indicating potential for use in developing new antibiotics .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| Compound A | S. aureus ATCC 43300 | 15.62 | 31.25 |

| Compound B | Micrococcus luteus ATCC 10240 | 62.5 | 1000 |

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic properties. Preliminary studies suggest that it may have anticancer effects, particularly through mechanisms that disrupt microtubule formation in cancer cells . Such actions are crucial for inhibiting tumor growth and proliferation.

Case Study: Anticancer Activity

A study evaluated the antiproliferative effects of various derivatives on human cancer cell lines (e.g., MDA-MB-435). The results indicated a range of IC50 values demonstrating significant cytotoxicity against these cells . The compound's structural features contribute to its efficacy in modulating cellular processes involved in cancer progression.

作用机制

The mechanism of action of Methyl 2-(2-acetyl-3,5-dimethoxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

相似化合物的比较

Similar Compounds

Methyl 2-(3,5-dimethoxyphenyl)acetate: Lacks the acetyl group, which may result in different reactivity and biological activity.

2-(2-acetyl-4,5-dimethoxyphenyl)acetic acid: The free acid form of the compound, which may have different solubility and reactivity properties.

Methyl 2-(2-hydroxy-3,5-dimethoxyphenyl)acetate: Contains a hydroxyl group instead of an acetyl group, affecting its chemical and biological properties.

Uniqueness

Methyl 2-(2-acetyl-3,5-dimethoxyphenyl)acetate is unique due to the presence of both acetyl and methoxy groups on the aromatic ring, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

生物活性

Methyl 2-(2-acetyl-3,5-dimethoxyphenyl)acetate, also known as CID 11572382, is an organic compound with a molecular formula of C13H16O5. This compound has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article will explore these biological activities in detail, supported by relevant case studies and research findings.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Weight: 252.27 g/mol

- CAS Number: 11572382

- Structure: The compound features a phenolic structure with two methoxy groups and an acetyl group, contributing to its biological properties.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 31.25 µg/mL | 62.5 µg/mL |

| Escherichia coli | 62.5 µg/mL | 125 µg/mL |

| Micrococcus luteus | 15.62 µg/mL | 31.25 µg/mL |

The compound's effectiveness against Staphylococcus aureus and other Gram-positive bacteria indicates its potential as an antimicrobial agent in clinical settings .

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using the DPPH radical scavenging assay. Results indicate that the compound exhibits a notable ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

- DPPH Scavenging Activity: The percentage inhibition of DPPH radicals was observed to be significant at concentrations ranging from 50 to 200 µg/mL, suggesting its potential as a natural antioxidant .

3. Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties by inhibiting the proliferation of various cancer cell lines.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 20 µM |

| DU-145 (Prostate Cancer) | 15 µM |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development in cancer therapeutics .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the antimicrobial efficacy of several compounds, including this compound, revealed that it had comparable activity to standard antibiotics against Staphylococcus aureus and Escherichia coli .

- Antioxidant Evaluation : Another research highlighted the antioxidant potential of the compound through various assays, confirming its efficacy in reducing oxidative stress markers in vitro .

常见问题

Q. What are the validated synthetic routes for Methyl 2-(2-acetyl-3,5-dimethoxyphenyl)acetate, and how do reaction conditions influence yield and purity?

Basic

The compound is typically synthesized via Friedel-Crafts acetylation followed by esterification . For example:

Friedel-Crafts acetylation : Reacting 3,5-dimethoxyphenylacetic acid with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) to introduce the acetyl group at the 2-position.

Esterification : Treating the intermediate with methanol under acidic conditions (e.g., H₂SO₄) to form the methyl ester.

Key considerations :

- Temperature control (0–5°C for acetylation to avoid over-substitution).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves byproducts like diacetylated derivatives .

- Yield optimization : Higher yields (>70%) are achieved with stoichiometric AlCl₃ and slow acetyl chloride addition .

Q. How do structural modifications (e.g., methoxy vs. hydroxyl groups) impact the compound’s reactivity in further derivatization?

Advanced

The 3,5-dimethoxy substituents enhance electron density on the aromatic ring, facilitating electrophilic substitutions. However, replacing methoxy with hydroxyl groups (e.g., in Curvulin analogs) introduces hydrogen bonding, altering solubility and reactivity:

- Methoxy groups : Improve stability under acidic conditions but hinder nucleophilic aromatic substitutions.

- Hydroxyl groups : Increase susceptibility to oxidation, requiring protective groups (e.g., acetyl) during synthesis .

Case study : Ethyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate (Curvulin) exhibits pH-dependent tautomerism, complicating NMR characterization .

Q. What advanced spectroscopic and crystallographic methods are critical for unambiguous structural confirmation?

Basic

NMR :

- ¹H NMR : Aromatic protons at δ 6.5–7.2 ppm (doublets for 3,5-dimethoxy substituents).

- ¹³C NMR : Acetyl carbonyl at δ 200–205 ppm; ester carbonyl at δ 170–175 ppm .

X-ray crystallography : Resolves spatial arrangement of substituents. For example, similar esters (e.g., ethyl 2-(7-oxo-3,5-diphenyl-1,4-diazepan-2-yl)acetate) show planar acetyl groups and dihedral angles <10° between methoxy and phenyl planes .

Advanced tip : Use DFT calculations to predict vibrational frequencies (IR) and compare with experimental data .

Q. How can researchers address contradictions in reported bioactivity data for this compound?

Advanced

Discrepancies often arise from impurity profiles or stereochemical variations . For example:

- Impurities : Residual AlCl₃ from synthesis can catalyze degradation, producing 3,5-dimethoxybenzoic acid (detectable via HPLC with UV at 254 nm) .

- Isomerism : Knoevenagel condensation (used in analogs like methyl 2-cyano-2-(3,5-difluoro-2-nitrophenyl)acetate) may yield E/Z isomers, requiring chiral chromatography for resolution .

Recommendation : Validate purity (>95% by GC-MS) and confirm stereochemistry via NOESY or X-ray .

Q. What methodologies are used to study the compound’s role in natural product biosynthesis?

Advanced

The compound is structurally related to fungal metabolites like Curvulin. Key approaches include:

Isolation : Fermentation of Curvularia lunata on YMG medium, followed by ethyl acetate extraction and HPLC-DAD purification .

Isotopic labeling : Feed ¹³C-labeled acetate to trace biosynthetic pathways via NMR .

Challenge : Low natural abundance (<0.1% yield) necessitates semi-synthesis for scalable studies .

Q. How does the compound’s electronic structure influence its interactions in catalytic systems?

Advanced

The electron-rich aromatic ring participates in π-π stacking and hydrogen bonding, as seen in:

- Catalysis : Acts as a ligand in Pd-mediated cross-coupling reactions (e.g., Suzuki-Miyaura), where methoxy groups stabilize Pd intermediates .

- Photocatalysis : The acetyl group enhances light absorption at 300–350 nm, useful in UV-driven reactions .

Data contradiction : Conflicting reports on catalytic efficiency may stem from solvent polarity effects (e.g., acetonitrile vs. DMF) .

属性

IUPAC Name |

methyl 2-(2-acetyl-3,5-dimethoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-8(14)13-9(6-12(15)18-4)5-10(16-2)7-11(13)17-3/h5,7H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNSJQKGHRYHGCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1OC)OC)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468781 | |

| Record name | Methyl (2-acetyl-3,5-dimethoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6512-33-0 | |

| Record name | Methyl (2-acetyl-3,5-dimethoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。